molecular formula C31H64O2S2 B12841383 Methyl-oxo-sulfanylidene-triacontoxy-lambda6-sulfane

Methyl-oxo-sulfanylidene-triacontoxy-lambda6-sulfane

Cat. No.: B12841383
M. Wt: 533.0 g/mol
InChI Key: VTPBKFJORWWXRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Triacontyl Methanethiosulfonate is a chemical compound with the molecular formula C30H62S2O3. It appears as a white, crystalline solid that is insoluble in water but readily soluble in various organic solvents

Preparation Methods

The synthesis of 1-Triacontyl Methanethiosulfonate typically involves the thiol-ene reaction. This process includes the formation of a thiolate anion, which reacts with a bromine atom, resulting in the formation of a thioether . The reaction conditions often require the presence of a base to deprotonate the thiol group, facilitating the nucleophilic attack on the bromine atom. Industrial production methods may involve large-scale thiol-ene reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Triacontyl Methanethiosulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a thiol group.

    Substitution: The methanethiosulfonate group can be substituted with other nucleophiles, leading to the formation of different thioether derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions are sulfoxides, sulfones, thiols, and various thioether derivatives .

Scientific Research Applications

1-Triacontyl Methanethiosulfonate has extensive applications in scientific research, including:

Mechanism of Action

The mechanism of action for 1-Triacontyl Methanethiosulfonate revolves around the thiol-ene reaction. This process involves the formation of a thiolate anion, which reacts with a bromine atom, resulting in the formation of a thioether. This thioether then undergoes further reactions with other molecules to yield the desired product . The thiol-ene reaction is highly effective in synthesizing organic compounds and is widely used in producing polymers and materials for drug delivery and biomedical purposes.

Comparison with Similar Compounds

1-Triacontyl Methanethiosulfonate can be compared with other similar compounds, such as:

    1-Methylsulfonylsulfanyltriacontane: Similar in structure but differs in the functional groups attached to the sulfur atom.

    1-Triacontyl Methanethiosulfinate: Similar backbone but contains a sulfinyl group instead of a sulfonate group.

The uniqueness of 1-Triacontyl Methanethiosulfonate lies in its specific functional groups, which confer distinct reactivity and applications in various fields .

Properties

Molecular Formula

C31H64O2S2

Molecular Weight

533.0 g/mol

IUPAC Name

methyl-oxo-sulfanylidene-triacontoxy-λ6-sulfane

InChI

InChI=1S/C31H64O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-33-35(2,32)34/h3-31H2,1-2H3

InChI Key

VTPBKFJORWWXRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOS(=O)(=S)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.